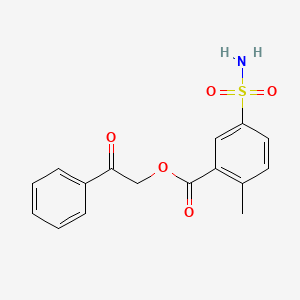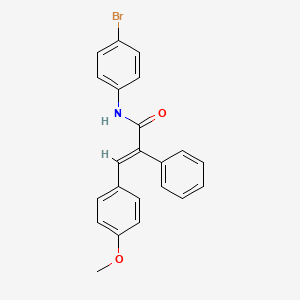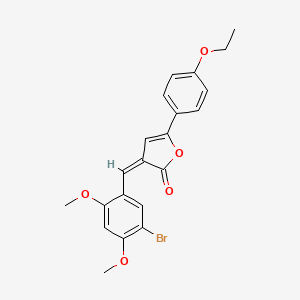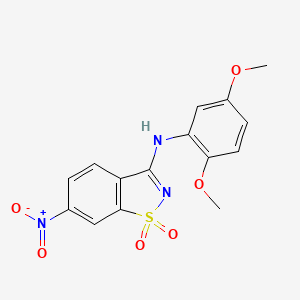![molecular formula C22H17BrCl2N2O3 B5132486 N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B5132486.png)
N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor with various biological activities. It was first synthesized in 2001 by Bayer AG and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
BAY 11-7082 exerts its biological effects by covalently modifying the cysteine residues of the NF-κB essential modulator (NEMO), a regulatory subunit of the IκB kinase (IKK) complex. This modification prevents the activation of IKK, which in turn inhibits the phosphorylation and subsequent degradation of IκBα, a negative regulator of NF-κB. As a result, NF-κB is sequestered in the cytoplasm and unable to translocate to the nucleus to activate its target genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to modulate the expression of various genes involved in immune and inflammatory responses, as well as cell cycle regulation and DNA damage repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of BAY 11-7082 is its specificity for NF-κB inhibition, which allows for the study of this pathway in isolation. However, its covalent modification of NEMO can also lead to off-target effects and potential toxicity. Additionally, the irreversible nature of its inhibition may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of BAY 11-7082. One area of interest is the development of more selective inhibitors that target specific components of the NF-κB pathway. Another potential direction is the exploration of its therapeutic potential in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Finally, the use of BAY 11-7082 as a tool for studying NF-κB signaling in vivo and in complex biological systems remains an area of active research.
Synthesis Methods
The synthesis of BAY 11-7082 involves a multi-step process that includes the reaction of 3-bromo-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminophenylboronic acid to form the boronic acid ester, which is subsequently coupled with 2,4-dichlorobenzoyl chloride to form the final product.
Scientific Research Applications
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses, as well as cell survival and proliferation.
properties
IUPAC Name |
3-bromo-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrCl2N2O3/c1-2-30-20-9-6-13(10-18(20)23)21(28)26-15-4-3-5-16(12-15)27-22(29)17-8-7-14(24)11-19(17)25/h3-12H,2H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRMJCRMHSTWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dibenzyl[2-(diphenylphosphoryl)propyl]oxophosphine](/img/structure/B5132414.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B5132425.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-phenylacetamide)](/img/structure/B5132436.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B5132440.png)
![2,4-dichloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5132447.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5132455.png)


![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5132507.png)
![{4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(2-thienyl)methanone hydrochloride](/img/structure/B5132508.png)
![2-(4-{2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-1-piperazinyl)ethanol dihydrochloride](/img/structure/B5132514.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5132521.png)